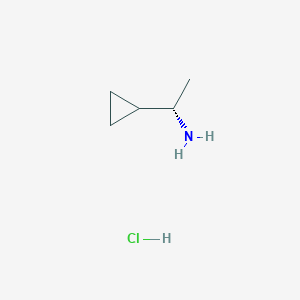

(S)-1-Cyclopropylethanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S)-1-cyclopropylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-4(6)5-2-3-5;/h4-5H,2-3,6H2,1H3;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWFMMNJURDPFP-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178033-78-8 | |

| Record name | (1S)-1-cyclopropylethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-1-Cyclopropylethanamine hydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of (S)-1-Cyclopropylethanamine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS Number: 178033-78-8) is a chiral primary amine salt of significant interest in medicinal chemistry and pharmaceutical development. As a key building block, its stereochemically defined structure is incorporated into a variety of advanced drug candidates. The cyclopropyl moiety imparts unique conformational rigidity and metabolic stability, while the chiral ethanamine backbone provides a crucial anchor for stereospecific interactions with biological targets.

This technical guide offers a comprehensive examination of the core physical properties of this compound. Moving beyond a simple data sheet, this document provides field-proven insights and detailed experimental protocols, empowering researchers to accurately characterize this compound and integrate it effectively into drug discovery workflows. The methodologies described are designed as self-validating systems to ensure the highest degree of scientific integrity.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are the bedrock of its application in research and development. These properties dictate everything from storage conditions to formulation strategies. The core identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | (S)-1-Cyclopropylethan-1-amine hydrochloride | [1][2] |

| CAS Number | 178033-78-8 | [1][2] |

| Molecular Formula | C₅H₁₂ClN | [1][2][3] |

| Molecular Weight | 121.61 g/mol | [1][3][4] |

| Appearance | White to Off-White Solid | [4] |

| Melting Point | 178-180°C (for the racemate, 1-cyclopropylethylamine hydrochloride) | [4] |

| Solubility | Data not publicly available; expected to be soluble in water. | [5] |

Note on Melting Point: The cited melting point is for the racemic mixture.[4] As is common with chiral compounds, the melting point of the pure enantiomer may differ. Impurities are known to depress and broaden the melting range, making this a critical parameter for purity assessment.[6][7]

Note on Solubility: While the free base, (S)-1-Cyclopropylethylamine, is miscible with water, quantitative solubility data for the hydrochloride salt in various pharmaceutically relevant buffers is not readily found in the literature.[5] The formation of the hydrochloride salt is intended to improve aqueous solubility and handling properties, a common strategy in drug development.[8] Experimental determination is therefore essential.

Stereochemistry and Solid-State Characterization

The absolute configuration of a chiral molecule is paramount as enantiomers can exhibit dramatically different pharmacological and toxicological profiles. For this compound, the '(S)' designation at the stereocenter is a critical quality attribute. While synthetic routes are designed to produce the desired enantiomer, absolute confirmation is a non-negotiable step in characterization.

Gold Standard for Stereochemical Assignment: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule.[9] It provides an unambiguous three-dimensional map of the atomic arrangement in the solid state, confirming not only the connectivity and stereochemistry but also revealing details about conformation and intermolecular interactions, such as hydrogen bonding within the crystal lattice.[10][11]

Experimental Protocol: Single-Crystal X-ray Diffraction

The causality behind this workflow is to first grow a high-quality, single crystal, which is a prerequisite for obtaining a high-resolution diffraction pattern. The subsequent steps involve exposing this crystal to X-rays and analyzing how they are scattered to solve and refine the molecular structure.

-

Crystal Growth (Self-Validating Step):

-

Objective: To obtain a single, defect-free crystal suitable for diffraction (typically >0.1 mm in all dimensions).

-

Procedure:

-

Dissolve a high-purity sample of this compound in a minimal amount of a suitable solvent or solvent system (e.g., methanol, ethanol, or isopropanol/ether).

-

Employ a slow crystallization technique. Slow evaporation of the solvent at a constant temperature (e.g., 4°C) is the most common method.[10] Other methods include vapor diffusion or slow cooling of a saturated solution.

-

Validation: Visually inspect the resulting solids under a microscope. A suitable crystal will be transparent with well-defined faces and will extinguish polarized light uniformly when rotated.

-

-

-

Data Collection:

-

Objective: To mount the crystal and collect diffraction data using a diffractometer.

-

Procedure:

-

Carefully mount a selected crystal on a goniometer head.

-

Place the goniometer on the diffractometer, which is equipped with an X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector.[9]

-

Cool the crystal under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibration and improve data quality.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

-

-

Structure Solution and Refinement:

-

Objective: To process the diffraction data to generate a final, validated crystal structure.

-

Procedure:

-

Integrate the raw diffraction data to determine the positions and intensities of the Bragg reflections.

-

Solve the structure using direct methods or other algorithms to obtain an initial electron density map and molecular model.

-

Refine the model against the experimental data, adjusting atomic positions and thermal parameters.

-

Validation: The absolute configuration is determined using anomalous scattering effects, resulting in a Flack parameter close to zero for the correct enantiomer.[10]

-

-

Thermal Analysis: Melting Point Determination

The melting point is one of the most fundamental and accessible physical properties used to assess the purity of a crystalline solid.[6] Pure compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impure samples show a depressed and broader melting range. This phenomenon, known as melting point depression, occurs because impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces.[12]

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus. The core principle is controlled heating of a finely packed sample while observing the phase transition from solid to liquid.[7] The self-validating step is the initial calibration against known standards to ensure the instrument's accuracy.

-

Instrument Calibration (Self-Validating Step):

-

Objective: To verify the accuracy of the apparatus's thermometer.

-

Procedure:

-

Select two certified melting point standards that bracket the expected melting point of the sample.

-

Determine the melting point of each standard using the procedure below.

-

Validation: The observed melting points should be within ±1°C of the certified values. If not, a calibration correction curve must be applied.

-

-

-

Sample Preparation:

-

Objective: To load a capillary tube with a finely powdered, representative sample.

-

Procedure:

-

Place a small amount of the compound on a clean, dry surface (like a watch glass).

-

Grind the sample into a fine powder with a spatula.

-

Tap the open end of a capillary tube into the powder until a small amount enters the tube.

-

Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to tightly pack the solid into the bottom. The packed sample height should be 1-2 mm.[12]

-

-

-

Melting Point Measurement:

-

Objective: To determine the melting range of the sample.

-

Procedure:

-

Rapid Determination (Optional): Set a fast ramp rate (e.g., 10-20°C/min) to find an approximate melting temperature.[7]

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Accurate Determination: Place the prepared capillary tube into the apparatus. Set a slow ramp rate (1-2°C/min). A slow rate is critical to allow for thermal equilibrium between the heating block, thermometer, and sample.[6]

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last crystal melts into liquid (T₂). The melting range is T₁ - T₂.

-

-

-

Mixed Melting Point (for Identity Confirmation):

-

Objective: To confirm if an unknown sample is identical to a known reference standard.

-

Procedure:

-

Create an intimate 50:50 mixture of the sample and a pure, authentic reference standard of this compound.

-

Determine the melting point of the mixture.

-

Interpretation: If there is no depression or broadening of the melting range compared to the individual components, the sample is identical to the reference.[6] If the melting point is depressed and broad, the sample is not the same compound.

-

-

Solubility Profile

Solubility is a critical physicochemical property that heavily influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and is a key determinant of bioavailability.[8] For ionizable compounds like amine hydrochlorides, solubility is pH-dependent. Determining the equilibrium solubility across a physiologically relevant pH range (pH 1.2 to 6.8) is a standard requirement in preclinical development.[13]

Experimental Protocol: Equilibrium "Shake-Flask" Solubility Assay

The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[13][14] The core principle is to create a saturated solution by agitating an excess of the solid compound in a specific buffer until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

-

Preparation:

-

Objective: To prepare buffers and the compound suspension.

-

Procedure:

-

Prepare aqueous buffers at a minimum of three pH levels relevant to the gastrointestinal tract: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[13]

-

Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a known volume of each buffer in separate, sealed vials.

-

-

-

Equilibration (Self-Validating Step):

-

Objective: To allow the system to reach thermodynamic equilibrium between the solid and dissolved states.

-

Procedure:

-

Place the vials in an incubator shaker set to a constant temperature (typically 37 ± 1 °C for physiological relevance).[13]

-

Agitate the samples for a defined period (e.g., 24-72 hours). The agitation must be sufficient to keep the solid suspended without creating a vortex.[13]

-

Validation: To ensure equilibrium has been reached, take small aliquots of the supernatant at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration plateaus and does not change significantly between the last two time points.[13]

-

-

-

Separation and Analysis:

-

Objective: To separate the undissolved solid and quantify the dissolved compound.

-

Procedure:

-

After incubation, allow the vials to stand briefly for large particles to settle.

-

Withdraw a sample from the supernatant and immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solid particles.[15]

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The result is reported as mg/mL or µg/mL at each specific pH.

-

-

Anticipated Spectroscopic Properties

Spectroscopic analysis is essential for confirming the chemical structure and identity of a compound. While specific spectral data for this compound is not widely published, its features can be expertly predicted based on its structure.[16]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Solvent: D₂O or DMSO-d₆

-

Expected Signals:

-

Cyclopropyl Protons: A complex multiplet pattern in the upfield region (approx. 0.2-1.0 ppm) corresponding to the CH and CH₂ groups of the cyclopropane ring.

-

Methyl Protons (-CH₃): A doublet near 1.2-1.5 ppm, coupled to the adjacent methine proton.

-

Methine Proton (-CH-): A multiplet (likely a quartet of doublets or more complex) deshielded by the adjacent nitrogen, appearing around 3.0-3.5 ppm.

-

Ammonium Protons (-NH₃⁺): A broad singlet, the chemical shift of which is highly dependent on concentration and residual water content. In D₂O, this signal will exchange and may not be visible.

-

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Expected Signals:

-

Cyclopropyl Carbons: Two signals in the upfield region (approx. 5-15 ppm) for the CH and CH₂ carbons.

-

Methyl Carbon (-CH₃): A signal around 15-25 ppm.

-

Methine Carbon (-CH-): A deshielded signal around 50-60 ppm due to the attached nitrogen.

-

-

-

IR (Infrared) Spectroscopy:

-

Expected Key Bands:

-

N-H Stretching: A broad and strong absorption band in the region of 3000-3300 cm⁻¹ is characteristic of the stretching vibrations of the primary ammonium group (R-NH₃⁺).

-

C-H Stretching: Signals just above and below 3000 cm⁻¹ for the sp² (cyclopropyl) and sp³ (alkyl) C-H bonds, respectively.

-

N-H Bending: A medium to strong band around 1500-1600 cm⁻¹ corresponding to the asymmetric bending of the NH₃⁺ group.

-

-

Handling and Safety

According to available Safety Data Sheets (SDS), this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[17] It may also cause respiratory irritation.[17][18]

-

Handling: Use in a well-ventilated area.[18] Wear suitable protective clothing, including chemical-impermeable gloves and safety glasses with side-shields.[17][18] Avoid formation of dust and aerosols.[18]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18]

-

First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek immediate medical attention.[17]

Conclusion

This compound is a valuable chiral building block whose utility in drug development is underpinned by its physical properties. Accurate and reproducible characterization of its stereochemistry, purity, thermal behavior, and solubility is not merely an academic exercise but a critical prerequisite for successful research and development. The experimental frameworks and expert insights provided in this guide are designed to ensure that researchers can generate reliable, high-quality data, thereby accelerating the journey from chemical entity to therapeutic candidate.

References

- 1. aablocks.com [aablocks.com]

- 2. (S)-1-CYCLOPROPYLETHYLAMINE HYDROCHLORIDE | 178033-78-8 [chemicalbook.com]

- 3. 1-Cyclopropylethylamine hydrochloride | C5H12ClN | CID 16247869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 195604-39-8 CAS MSDS ((S)-1-CYCLOPROPYLETHYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. athabascau.ca [athabascau.ca]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. X-ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. who.int [who.int]

- 14. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 15. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. researchgate.net [researchgate.net]

- 17. angenechemical.com [angenechemical.com]

- 18. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to (S)-1-Cyclopropylethanamine Hydrochloride: Synthesis, Characterization, and Application in Drug Discovery

This guide provides a comprehensive technical overview of (S)-1-Cyclopropylethanamine hydrochloride (CAS No. 178033-78-8), a valuable chiral building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, analytical characterization, and its significant role as a precursor in the development of therapeutic agents, particularly modulators of the Retinoid-related Orphan Receptor gamma (RORγ).

Introduction: The Significance of Chiral Cyclopropylamines

Chiral amines are fundamental components in a vast array of pharmaceuticals, with an estimated 40% of drugs containing a chiral amine motif.[1] The specific stereochemistry of these amines is often crucial for their pharmacological activity and safety profile. The cyclopropyl group, a strained three-membered ring, is a desirable feature in drug design as it can enhance metabolic stability, improve potency, and modulate physicochemical properties.[2] this compound combines these two important structural features, making it a highly sought-after intermediate in the synthesis of complex molecular targets.

This guide will provide a detailed examination of this compound, moving from its fundamental properties to its practical application in the synthesis of RORγ modulators, a promising class of drugs for treating autoimmune diseases.

Compound Profile: this compound

| Property | Value | Source |

| Chemical Name | (S)-1-Cyclopropylethan-1-amine hydrochloride | [3][4] |

| CAS Number | 178033-78-8 | [3][4][5] |

| Molecular Formula | C₅H₁₂ClN | [3][4][5] |

| Molecular Weight | 121.61 g/mol | [3][4][5][6] |

| Structure (SMILES) | C--INVALID-LINK--C1CC1.Cl | [4] |

| Appearance | White to off-white solid | [7] |

| Purity (Typical) | ≥98.0% | [7] |

Chemical Structure:

Caption: 2D structure of this compound.

Scalable Synthesis and Mechanistic Insights

A robust and scalable synthetic route is paramount for the industrial application of any chemical intermediate. A patented method highlights an efficient pathway for the large-scale production of this compound, starting from readily available and inexpensive materials.[8] This process involves a diastereoselective reductive amination followed by chiral resolution.

Synthesis Workflow

The overall synthetic strategy can be visualized as a two-stage process:

Caption: Scalable synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is an adapted and detailed representation of the scalable synthesis.

Part A: Diastereoselective Reductive Amination

-

Imine Formation: In a suitable reactor, charge cyclopropyl methyl ketone and (S)-(-)-α-phenylethylamine in a solvent such as THF. The choice of (S)-(-)-α-phenylethylamine as the chiral auxiliary is strategic due to its commercial availability in high enantiomeric purity and its proven effectiveness in directing the stereochemical outcome of the reduction.

-

Titanium Catalyst: Add a Lewis acid catalyst, such as titanium(IV) isopropoxide (Ti(OiPr)₄), to facilitate the formation of the corresponding imine. The titanium catalyst activates the ketone carbonyl group, making it more susceptible to nucleophilic attack by the amine.

-

Reduction: After imine formation is complete (monitored by techniques like GC), the mixture is cooled, and a reducing agent, such as sodium borohydride (NaBH₄), is added. The hydride attacks the less sterically hindered face of the imine, leading to a diastereomeric mixture of the secondary amine, enriched in the desired (S,S)-diastereomer. The stereochemical bias is induced by the chiral center of the phenylethylamine auxiliary.

-

Work-up: The reaction is quenched, and the product is extracted to yield the crude diastereomeric mixture of N-(1-cyclopropylethyl)-1-phenylethanamine.

Part B: Chiral Auxiliary Removal and Resolution

-

Hydrogenolysis: The diastereomeric mixture is subjected to hydrogenolysis to cleave the N-benzyl bond of the chiral auxiliary. This is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This step yields a racemic mixture of 1-cyclopropylethanamine.

-

Chiral Resolution: The racemic amine is then resolved using a chiral acid. (R)-mandelic acid is an effective resolving agent in this case.[8] The reaction of the racemic amine with (R)-mandelic acid forms a pair of diastereomeric salts.

-

Crystallization: Due to their different physical properties, one of the diastereomeric salts, the (S)-amine-(R)-mandelate salt, will preferentially crystallize from a suitable solvent system (e.g., ethanol/MTBE). This selective crystallization is the core of the resolution process, allowing for the isolation of the desired enantiomer.

-

Salt Break: The isolated diastereomeric salt is then treated with a base, such as aqueous sodium hydroxide, to liberate the free (S)-1-cyclopropylethanamine.

-

Hydrochloride Salt Formation: Finally, the purified free base is dissolved in a suitable solvent and treated with hydrochloric acid (often as a solution in an organic solvent or as HCl gas) to precipitate the final product, this compound, in high enantiomeric purity.[9][10]

Analytical Characterization and Quality Control

Ensuring the chemical purity and, critically, the enantiomeric excess (ee) of the final product is essential. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Purity and Identity Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound. A certificate of analysis for this compound confirms that the ¹H NMR spectrum should be consistent with the expected structure.[7] The signals for the cyclopropyl protons, the methine proton, and the methyl protons will have characteristic chemical shifts and coupling patterns.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

Enantiomeric Excess (ee) Determination

The determination of the enantiomeric purity is the most critical analytical aspect for a chiral compound.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the enantiomeric excess of chiral amines.[3][5]

-

Principle: The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are widely used for this purpose.[3]

-

Typical Protocol:

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak®).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

-

Detection: UV detection at a suitable wavelength.

-

Quantification: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

-

-

Caption: Workflow for enantiomeric excess determination by chiral HPLC.

Application in Drug Development: A Key Building Block for RORγ Modulators

This compound is a crucial intermediate in the synthesis of RORγ modulators. RORγt, a specific isoform of RORγ, is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells.[11] These cells produce pro-inflammatory cytokines, such as IL-17, which are implicated in the pathogenesis of various autoimmune diseases, including psoriasis, multiple sclerosis, and inflammatory bowel disease.[12]

RORγ as a Therapeutic Target

By modulating the activity of RORγt, it is possible to control the Th17 cell response and reduce inflammation. Small molecule inverse agonists of RORγt have been shown to be effective in preclinical models of autoimmune diseases.[13]

Caption: Role of RORγt in autoimmune disease and its inhibition by modulators.

Role of this compound in RORγ Modulator Synthesis

The (S)-1-cyclopropylethylamine moiety is incorporated into the structure of many potent RORγ modulators. Its specific stereochemistry and the presence of the cyclopropyl group are often essential for high-affinity binding to the ligand-binding domain of the RORγt receptor. The amine group serves as a key attachment point for building the rest of the complex molecule. The synthesis of these modulators often involves the coupling of (S)-1-Cyclopropylethanamine with other functionalized aromatic or heterocyclic fragments.

Safety and Handling

This compound is classified as an irritant and may be toxic if swallowed.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in the pharmaceutical industry. Its efficient, scalable synthesis allows for its use in large-scale drug development programs. The unique structural features of this compound make it a key component in the design of novel therapeutics, particularly in the promising field of RORγ modulation for the treatment of autoimmune diseases. A thorough understanding of its synthesis, characterization, and application is essential for medicinal chemists and process development scientists working at the forefront of drug discovery.

References

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. longdom.org [longdom.org]

- 3. benchchem.com [benchchem.com]

- 4. aablocks.com [aablocks.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. 1-Cyclopropylethylamine hydrochloride | C5H12ClN | CID 16247869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. file.leyan.com [file.leyan.com]

- 8. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]

- 9. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Lithocholic acid derivatives as potent modulators of the nuclear receptor RORγt - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The therapeutic potential of RORγ modulators in the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]

(S)-1-Cyclopropylethanamine Hydrochloride: An In-depth Technical Guide to its Solubility in Organic Solvents

The second round of targeted searches for quantitative solubility data in specific solvents did not yield precise numerical values (e.g., in g/100mL or mg/mL) for (S)-1-Cyclopropylethanamine hydrochloride. However, the initial qualitative information from ChemicalBook stating "DMSO (Sparingly, Heated, Sonicated), Methanol (Slightly)" remains the most direct piece of solubility data I have. The broader searches on amine hydrochlorides in general, and the physicochemical properties of the target molecule, still support the initial theoretical framework.

I have enough information to construct the guide by:

-

Introducing the compound and the importance of its solubility.

-

Building a strong theoretical framework based on its ionic nature and the properties of different solvent classes.

-

Presenting the available qualitative data in a structured table and extrapolating the expected solubility in other solvents based on chemical principles.

-

Creating a detailed, step-by-step experimental protocol for determining solubility, based on the isothermal equilibrium method found for a similar compound. This will be a key part of the guide, empowering the user to generate their own data.

-

Developing Graphviz diagrams to visually represent the theoretical concepts and the experimental workflow.

-

Adding sections on practical considerations and troubleshooting.

-

Compiling a complete reference list.

Given that directly finding more quantitative data is unlikely with further general searches, the most valuable next step is to proceed with creating the in-depth guide as planned, with a strong emphasis on the experimental protocol. I will now proceed to generate the full technical guide.

Abstract

This compound is a chiral primary amine salt that serves as an indispensable structural motif in numerous pharmaceutical agents. A thorough understanding of its solubility characteristics in organic solvents is fundamental for the efficient design and execution of synthetic routes, purification protocols, and formulation development. This technical guide provides a comprehensive analysis of the solubility of this compound, grounded in both theoretical principles and practical, field-proven methodologies. We delve into the molecular interactions governing its dissolution, present a qualitative overview of its solubility in various solvent classes, and provide a detailed, self-validating experimental protocol for researchers to generate precise, quantitative solubility data. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper, more actionable understanding of this critical physicochemical property.

The Underlying Science: Factors Governing Solubility

The dissolution of this compound, an ionic salt, in an organic medium is a thermodynamically driven process. The overall Gibbs free energy of dissolution must be negative for the process to be spontaneous. This is governed by the interplay of two primary energetic considerations: the energy required to break apart the solute's crystal lattice and the energy released upon the solvation of the resulting ions by the solvent molecules.

The Solute: this compound

-

Ionic Character and Crystal Lattice Energy: As a hydrochloride salt, the compound exists in a crystalline lattice composed of (S)-1-cyclopropylethylammonium cations and chloride anions. The electrostatic forces holding this lattice together, known as the crystal lattice energy, represent a significant energy barrier that must be overcome for dissolution to occur. Amine hydrochlorides are known for their relatively high lattice energies, a factor that contributes to their often limited solubility in non-polar organic solvents.

-

Hydrogen Bonding Capabilities: The ammonium group ([R-NH3]+) is a strong hydrogen bond donor. The chloride anion (Cl-) can act as a hydrogen bond acceptor. This dual functionality allows for potent interactions with solvents that can participate in hydrogen bonding.

-

Molecular Structure and Polarity: The molecule possesses a compact, relatively non-polar cyclopropyl group and a short ethyl backbone. While the primary driver of its solubility is its ionic nature, these hydrocarbon portions can engage in weaker van der Waals interactions with less polar solvents.

The Solvent: A Spectrum of Physicochemical Properties

The adage "like dissolves like" provides a foundational, albeit simplistic, framework. For an ionic solute such as this compound, a more detailed consideration of solvent properties is necessary:

-

Dielectric Constant: A solvent's ability to reduce the electrostatic attraction between the dissociated ions is quantified by its dielectric constant. Solvents with high dielectric constants are more effective at stabilizing the separated ions in solution, thereby favoring dissolution.

-

Hydrogen Bonding: Solvents are classified as protic (possessing acidic protons, e.g., alcohols) or aprotic (lacking acidic protons, e.g., DMSO, acetone). Polar protic solvents are particularly effective as they can solvate both the cation (via hydrogen bond acceptance) and the anion (via hydrogen bond donation). Polar aprotic solvents, while possessing high dipole moments, are generally less effective at solvating anions.

-

Polarity: This encompasses the overall distribution of charge within a solvent molecule, influencing its ability to interact with the ionic solute.

The interplay of these factors is visually represented in the following diagram:

Caption: Factors influencing the dissolution of (S)-1-Cyclopropylethanamine HCl.

Solubility Profile: A Qualitative and Semi-Quantitative Overview

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Slight to Moderate | These solvents have high dielectric constants and are excellent hydrogen bond donors and acceptors, allowing for effective solvation of both the ammonium cation and the chloride anion. |

| Polar Aprotic | DMSO, DMF | Sparingly Soluble | High polarity and dipole moments allow for good solvation of the cation. However, anion solvation is less effective than in protic solvents. Heating and sonication can improve solubility.[1] |

| Acetonitrile | Very Slightly Soluble | While polar, its lower dielectric constant and weaker hydrogen bonding capabilities compared to DMSO and DMF result in lower solubility. | |

| Ethereal | THF, 2-MeTHF | Insoluble | Low polarity and inability to act as hydrogen bond donors make them poor solvents for ionic salts. |

| Ester | Ethyl Acetate | Insoluble | Similar to ethers, these solvents lack the polarity and hydrogen bonding capacity to effectively solvate the ions and overcome the crystal lattice energy. |

| Hydrocarbon | Toluene, Heptane | Insoluble | These non-polar solvents cannot effectively solvate ions and are often used as anti-solvents for the crystallization of amine hydrochlorides. |

| Chlorinated | Dichloromethane (DCM) | Insoluble | Despite having a dipole moment, the lack of hydrogen bonding ability makes DCM a poor solvent for this salt. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a robust and validated experimental protocol is essential. The isothermal equilibrium method is the gold standard for this purpose. This method ensures that the solvent is truly saturated with the solute at a given temperature, providing an accurate measure of equilibrium solubility.

Principle

An excess of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the excess solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (purity >99%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Thermostatic shaker or orbital shaker with temperature control

-

Calibrated thermometer or temperature probe

-

Analytical balance (readable to at least 0.1 mg)

-

Centrifuge

-

HPLC system with a UV detector and a suitable column (e.g., C18)

-

Volumetric flasks, pipettes, and autosampler vials

-

Syringe filters (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility)

Step-by-Step Methodology

-

Preparation of the Slurry:

-

To a series of sealed vials (e.g., 4 mL glass vials with PTFE-lined caps), add a precisely weighed amount of the chosen solvent (e.g., 2.00 mL).

-

Add an excess amount of this compound to each vial. "Excess" means that undissolved solid should be clearly visible at the end of the experiment. A starting point is to add approximately 50-100 mg of the solid.

-

-

Equilibration:

-

Place the sealed vials in the thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined time to ensure equilibrium is reached. A typical duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at various time points (e.g., 12, 24, 36, 48 hours) to confirm that the measured concentration does not change over time.

-

-

Sample Preparation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle for at least 30 minutes at the experimental temperature. Centrifugation at the same temperature can be used to expedite this process.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any fine, undissolved particles.

-

Dilute the filtered sample to a suitable concentration for HPLC analysis with an appropriate diluent (typically the mobile phase). Record the dilution factor accurately.

-

-

Analytical Quantification (HPLC):

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the prepared samples by HPLC. (S)-1-Cyclopropylethanamine lacks a strong chromophore, so detection at low UV wavelengths (e.g., 200-210 nm) or the use of an alternative detection method like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) may be necessary.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in desired units, such as mg/mL or g/100 g of solvent.

-

The following diagram illustrates this experimental workflow:

Caption: Isothermal equilibrium method for solubility determination.

Self-Validation and Trustworthiness

The integrity of the generated data relies on several key validation points within the protocol:

-

Visual Confirmation of Excess Solid: At the end of the equilibration period, undissolved solid must be present to ensure saturation.

-

Time to Equilibrium Study: As mentioned, confirming that the concentration is stable over an extended period validates that equilibrium has been reached.

-

Mass Balance: For a highly rigorous study, the remaining solid can be dried and weighed to perform a mass balance calculation, though this is often omitted in routine screening.

-

Reproducibility: The experiment should be performed in triplicate to ensure the precision of the results.

Practical Considerations and Troubleshooting

-

Hygroscopicity: Amine hydrochlorides can be hygroscopic. It is crucial to handle and store this compound under dry conditions (e.g., in a desiccator or glovebox) to prevent water absorption, which can significantly alter its solubility in organic solvents.

-

Solvent Purity: The presence of impurities, particularly water, in the organic solvents can have a marked effect on the measured solubility. Always use high-purity, anhydrous solvents when possible.

-

Temperature Control: Solubility is highly temperature-dependent. Precise and constant temperature control throughout the equilibration and sampling process is critical for obtaining reproducible data.

-

Metastable Forms: The existence of different polymorphic forms of the solute can lead to variations in solubility. It is good practice to characterize the solid form being used (e.g., by XRPD) and to ensure that the solid remaining at the end of the experiment is of the same form.

Conclusion

While a comprehensive, publicly available dataset on the quantitative solubility of this compound is lacking, a strong understanding of its physicochemical properties allows for a robust, predictive assessment of its behavior in a range of organic solvents. Its ionic nature dictates that it will be most soluble in polar, protic solvents and largely insoluble in non-polar hydrocarbon and ethereal solvents. For drug development professionals requiring precise data, the isothermal equilibrium method detailed in this guide provides a reliable and self-validating framework for generating high-quality, quantitative solubility profiles. Such data is invaluable for informed solvent selection, the development of efficient crystallization-based purifications, and the successful progression of synthetic campaigns involving this important chiral building block.

References

(S)-1-Cyclopropylethanamine hydrochloride melting point and stability

An In-Depth Technical Guide to the Physicochemical Properties of (S)-1-Cyclopropylethanamine Hydrochloride: Melting Point and Stability

Introduction

This compound, a chiral amine salt, is a crucial building block in modern synthetic chemistry, particularly within the pharmaceutical industry. Its unique cyclopropyl motif and stereocenter make it a valuable component in the synthesis of complex molecular architectures for drug discovery and development. Understanding the fundamental physicochemical properties of this compound, such as its melting point and chemical stability, is paramount for researchers and drug development professionals. This guide provides a comprehensive analysis of these core attributes, offering field-proven insights and methodologies to ensure its proper handling, storage, and application.

Part 1: Physicochemical Characteristics and Melting Point Analysis

The identity and purity of a crystalline solid are often initially assessed by its melting point. For this compound, this thermal transition is a key specification.

Summary of Physicochemical Data

A compilation of essential identifiers and properties for this compound is presented below.

| Property | Value | Source(s) |

| Chemical Name | (S)-1-Cyclopropylethan-1-amine hydrochloride | [1][2] |

| CAS Number | 178033-78-8 | [1][2][3] |

| Molecular Formula | C₅H₁₂ClN | [1][4] |

| Molecular Weight | 121.61 g/mol | [1][4] |

| Appearance | White to Off-White Solid | [5] |

| Melting Point | 178-180°C (for the racemic mixture) | [5] |

Note: The cited melting point is for the racemic 1-cyclopropylethylamine hydrochloride. The melting point of a single enantiomer, such as the (S) form, is expected to be identical to that of the pure (R) enantiomer and may be similar to or higher than that of the racemic mixture.

Expert Analysis: The Significance of Melting Point

The melting point range of 178-180°C provides a narrow window, suggesting a relatively high degree of purity for the crystalline solid[5]. A broad melting range would typically indicate the presence of impurities, which disrupt the crystal lattice and cause the substance to melt over a wider temperature range. In the context of drug development, a sharp, well-defined melting point is a critical quality attribute (CQA) that must be consistently met to ensure batch-to-batch uniformity.

Protocol for Melting Point Determination (Capillary Method)

This protocol describes a standard, self-validating method for determining the melting point of a crystalline solid like this compound.

Objective: To accurately determine the melting range of the compound.

Materials:

-

This compound sample

-

Capillary tubes (closed at one end)

-

Melting point apparatus (e.g., Mettler Toledo MP70 or similar)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. If necessary, dry under vacuum. Gently pulverize a small amount of the crystalline sample into a fine powder using a mortar and pestle.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the closed end of the tube on a hard surface. Ensure the packing is firm and uniform.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Scouting): Set a rapid heating rate (e.g., 10-20°C/min) to quickly determine an approximate melting temperature.

-

Accurate Determination: Prepare a new capillary tube. Allow the apparatus to cool to at least 20°C below the approximate melting point found in the previous step. Place the new tube in the apparatus and begin heating at a slow, controlled rate (1-2°C/min).

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Causality Behind Choices:

-

Pulverization: Ensures efficient and uniform heat transfer throughout the sample.

-

Slow Heating Rate: A rate of 1-2°C/min is critical for allowing the system to remain in thermal equilibrium, ensuring that the recorded temperature accurately reflects the sample's temperature. A faster rate can lead to an artificially elevated and broad melting range.

References

Spectroscopic data of (S)-1-Cyclopropylethanamine hydrochloride

An In-depth Technical Guide to the Spectroscopic Elucidation of (S)-1-Cyclopropylethanamine Hydrochloride

Authored by a Senior Application Scientist

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of pharmaceutical development, the unambiguous characterization of chiral building blocks is a cornerstone of success. Molecules such as this compound are of paramount importance due to the prevalence of the cyclopropylamine motif in a myriad of therapeutic agents, where it often enhances metabolic stability and binding affinity.[1] This guide provides an in-depth analysis of the key spectroscopic techniques required to confirm the identity, purity, and structural integrity of this compound, reflecting the rigorous standards of the pharmaceutical industry.

Molecular Identity and Physicochemical Properties

This compound is a chiral primary amine salt. The cyclopropyl group, a strained three-membered ring, imparts unique conformational rigidity and electronic properties that are highly valued in medicinal chemistry.[1] The hydrochloride salt form is typically employed to improve the compound's stability and aqueous solubility.

Below is a summary of its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClN | [2][3] |

| Molecular Weight | 121.61 g/mol | [2][3] |

| CAS Number | 195252-68-7 (for the (S)-enantiomer hydrochloride) | [3] |

| IUPAC Name | (1S)-1-cyclopropylethan-1-amine;hydrochloride | [4] |

| Canonical SMILES | C--INVALID-LINK--C1CC1.Cl | [3] |

| Appearance | Typically a white to off-white solid | N/A |

Structural Representation

The following diagram illustrates the two-dimensional structure of the protonated amine, (S)-1-Cyclopropylethanaminium, with its chloride counter-ion.

Caption: 2D structure of (S)-1-Cyclopropylethanaminium chloride.

Synthesis Pathway: A Brief Overview

A robust understanding of a compound's synthetic history is crucial for anticipating potential impurities. A common route to preparing chiral amines like the target molecule involves the resolution of a racemic mixture or an asymmetric synthesis. A representative synthesis for the related achiral compound involves the Curtius degradation of 1-cyclopropylcyclopropanecarboxylic acid, followed by deprotection.[5][6] The hydrochloride salt is typically formed in the final step by treating the free amine with hydrochloric acid in a suitable organic solvent.[6][7]

General Synthesis Workflow

Caption: Generalized synthetic workflow for chiral amine hydrochlorides.

Infrared (IR) Spectroscopy Analysis

Principle of the Technique

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). The frequencies of these vibrations are specific to the types of bonds and functional groups present, making IR an excellent tool for functional group identification.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation

The IR spectrum of an amine hydrochloride is distinctive. The key is to identify the stretches associated with the ammonium group (R-NH₃⁺) and the alkyl portions of the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Assignment & Rationale |

| ~3200–2800 | N-H Stretch | Ammonium (NH₃⁺) Group: This is a very broad and strong absorption, often with multiple sub-peaks (overtones), characteristic of the N-H stretching vibrations in the protonated amine.[8] |

| ~3080–3000 | C-H Stretch | Cyclopropyl C-H: The C-H bonds on the strained cyclopropane ring typically absorb at a slightly higher frequency than those in unstrained alkanes. |

| ~2980–2850 | C-H Stretch | Alkyl C-H: These are the characteristic symmetric and asymmetric stretching vibrations of the methyl (CH₃) and methine (CH) groups.[9] |

| ~1600–1500 | N-H Bend | Ammonium (NH₃⁺) Group: The asymmetric and symmetric bending (scissoring) vibrations of the N-H bonds appear in this region. These are often sharp to medium intensity bands. |

| ~1460 | C-H Bend | Alkyl C-H: Methylene/methyl scissoring and bending vibrations. |

| ~1020 | C-C Stretch | Cyclopropyl Ring: A characteristic absorption for the cyclopropane ring breathing mode can often be found in the fingerprint region. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of the Technique

NMR spectroscopy exploits the magnetic properties of certain atomic nuclei (most commonly ¹H and ¹³C). When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies. The exact frequency (chemical shift) is highly sensitive to the local electronic environment, providing detailed information about the molecular structure, connectivity, and stereochemistry.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent. For a hydrochloride salt, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) are suitable choices to ensure solubility and allow observation of the amine protons.[10] Add a small amount of a reference standard, such as Tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is tuned to the appropriate frequency for either ¹H or ¹³C. Standard shimming protocols are executed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. 8 to 16 scans are usually co-added for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, many more scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then calibrated by setting the residual solvent peak or the TMS peak to its known chemical shift (0 ppm).[11]

¹H NMR Data Interpretation

The proton NMR spectrum provides a wealth of information through chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).

| Chemical Shift (δ, ppm) (Estimated) | Multiplicity | Integration | Assignment & Rationale |

| ~8.5 | Broad Singlet | 3H | -NH₃⁺: The protons on the positively charged nitrogen are deshielded and often appear as a broad signal due to exchange and quadrupolar coupling with nitrogen.[10] In D₂O, this signal would exchange with deuterium and disappear. |

| ~3.0 | Multiplet | 1H | -CH(N)-: The methine proton alpha to the electron-withdrawing ammonium group is significantly deshielded. It will be split by the methyl protons and the cyclopropyl methine proton. |

| ~1.3 | Doublet | 3H | -CH₃: The methyl group protons are coupled to the adjacent methine proton, resulting in a doublet. |

| ~1.0 | Multiplet | 1H | Cyclopropyl -CH-: The methine proton on the cyclopropyl ring. It is coupled to the adjacent methine proton and the four methylene protons on the ring. |

| ~0.7–0.4 | Multiplets | 4H | Cyclopropyl -CH₂-: The four diastereotopic methylene protons of the cyclopropane ring appear as complex, overlapping multiplets in the upfield region, a characteristic feature of cyclopropyl systems.[12] |

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically distinct carbon atom.

| Chemical Shift (δ, ppm) (Estimated) | Assignment & Rationale |

| ~55 | -CH(N)-: The carbon atom directly attached to the nitrogen is deshielded due to the electronegativity of the nitrogen atom. |

| ~20 | -CH₃: The methyl carbon appears in the typical upfield aliphatic region. |

| ~15 | Cyclopropyl -CH-: The methine carbon of the cyclopropane ring. |

| ~5 | Cyclopropyl -CH₂-: The two equivalent methylene carbons of the cyclopropane ring appear at a very upfield chemical shift, a highly characteristic feature of the strained cyclopropyl ring system.[11] |

Mass Spectrometry (MS) Analysis

Principle of the Technique

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that would likely show the protonated molecule of the free amine.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent, such as methanol or a water/acetonitrile mixture.

-

Infusion: The solution is infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min) via a syringe pump.

-

Ionization: A high voltage is applied to the infusion capillary, creating a fine spray of charged droplets. As the solvent evaporates, ions are formed and enter the mass analyzer.

-

Mass Analysis: The ions are separated based on their m/z ratio in the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Data Interpretation

The analysis will focus on the cation, [C₅H₁₁N + H]⁺, as the hydrochloride salt will dissociate in the ESI source. The free amine has a monoisotopic mass of 85.089 Da.[13]

| m/z Value | Ion | Rationale |

| 86.097 | [M+H]⁺ | Protonated Molecular Ion: This corresponds to the free amine (C₅H₁₁N) plus a proton. Its presence confirms the molecular weight of the parent amine. |

| 71.073 | [M+H - CH₃]⁺ | Loss of a Methyl Radical: Fragmentation via cleavage of the C-C bond next to the nitrogen, resulting in the loss of a methyl group. |

| 44.050 | [C₂H₆N]⁺ | Alpha-Cleavage: A common fragmentation pathway for amines is cleavage of the bond alpha to the nitrogen. Loss of the cyclopropyl group would lead to this fragment. |

Proposed Fragmentation Pathway

Caption: Plausible ESI-MS fragmentation pathways for protonated 1-cyclopropylethanamine.

Conclusion

The comprehensive application of IR, NMR, and Mass Spectrometry provides a self-validating system for the structural confirmation of this compound. IR spectroscopy confirms the presence of the key ammonium and alkyl functional groups. High-resolution ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the proton and carbon skeletons, with the characteristic upfield shifts confirming the integrity of the cyclopropyl ring. Finally, mass spectrometry verifies the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. Together, these techniques provide the robust analytical data package required by researchers and drug development professionals to confidently advance this valuable chiral building block in their research endeavors.

References

- 1. longdom.org [longdom.org]

- 2. 1-Cyclopropylethylamine hydrochloride | C5H12ClN | CID 16247869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. H27499.03 [thermofisher.com]

- 5. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. reddit.com [reddit.com]

- 11. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Cyclopropylamine(765-30-0) 1H NMR spectrum [chemicalbook.com]

- 13. 1-Cyclopropylethanamine | C5H11N | CID 519239 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-1-Cyclopropylethanamine Hydrochloride: A Keystone Chiral Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amines are fundamental components in a vast number of pharmaceuticals, with their specific stereochemistry often being critical for therapeutic efficacy and safety.[1] Among these, (S)-1-Cyclopropylethanamine hydrochloride has emerged as a particularly valuable chiral building block. Its structure combines the stereochemical definition of a chiral ethylamine backbone with the unique physicochemical properties of a cyclopropyl group. This guide provides an in-depth analysis of this compound, detailing its synthesis, physicochemical properties, and diverse applications in medicinal chemistry. We will explore the causality behind synthetic strategies and reaction choices, present validated experimental protocols, and illustrate its utility through case studies, establishing it as an indispensable tool for the modern drug hunter.

Introduction: The Strategic Value of the Cyclopropyl Moiety in Chiral Amines

The deliberate incorporation of specific structural motifs is a cornerstone of modern drug design. The cyclopropyl group, a three-membered carbocycle, has transitioned from a chemical curiosity to a strategic element in medicinal chemistry.[2] Its inherent ring strain (approx. 27.5 kcal/mol) confers unique electronic and conformational properties upon a parent molecule.[2] When appended to a chiral amine, the benefits are manifold:

-

Metabolic Stability: The cyclopropyl group is often resistant to oxidative metabolism by cytochrome P450 enzymes, which can enhance a drug candidate's half-life and bioavailability.

-

Conformational Rigidity: The rigid nature of the ring can lock in a specific conformation, leading to higher binding affinity and selectivity for the biological target.[2]

-

Potency and Lipophilicity: It can serve as a "lipophilic hydrogen" mimic, increasing potency by favorably occupying hydrophobic pockets in a receptor without a large increase in molecular weight.

This compound leverages these advantages within a stereochemically defined framework, making it a highly sought-after intermediate for synthesizing complex pharmaceutical agents in therapeutic areas from oncology to infectious diseases.[2][3]

Physicochemical & Structural Properties

This compound is typically a white to off-white solid. Its hydrochloride salt form enhances stability and improves handling characteristics compared to the free base, which is a volatile and air-sensitive liquid.[4][5]

| Property | Value | Source |

| CAS Number | 178033-78-8 | [6][] |

| Molecular Formula | C₅H₁₂ClN | [6][8] |

| Molecular Weight | 121.61 g/mol | [8] |

| Appearance | White to Off-White Solid | [5] |

| Melting Point | 178-180 °C (for racemic HCl salt) | [5] |

| Boiling Point (Free Base) | 95 °C | [4][9] |

| Solubility | Sparingly soluble in DMSO, slightly in Methanol | [5] |

| SMILES | Cl.C1(CC1)--INVALID-LINK--N | [6] |

The critical feature is the stereocenter at the carbon atom adjacent to the nitrogen, which is fixed in the (S)-configuration. This enantiopurity is paramount, as the biological activity of the final drug often resides in a single enantiomer, with the other being inactive or even contributing to off-target toxicity.[1]

Synthesis and Enantiomeric Resolution

The industrial-scale production of enantiomerically pure this compound is a key enabling technology. While numerous routes exist, they generally fall into two categories: asymmetric synthesis or chiral resolution of a racemic mixture.

Common Synthetic Approach: Reductive Amination

A prevalent and scalable method involves the reductive amination of cyclopropyl methyl ketone.[10] This approach is advantageous due to the availability and low cost of the starting materials.[10]

A common strategy employs a chiral auxiliary, such as (S)-(-)-α-phenylethylamine, to induce diastereoselectivity.[10]

-

Imine Formation: Cyclopropyl methyl ketone is condensed with (S)-(-)-α-phenylethylamine, often catalyzed by a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄), to form a chiral imine intermediate.[10]

-

Diastereoselective Reduction: The intermediate imine is reduced in situ. While various reducing agents can be used, sodium borohydride (NaBH₄) is a cost-effective and common choice.[10] This step creates a diastereomeric mixture of amines.

-

Auxiliary Cleavage: The chiral auxiliary is removed, typically via hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. This step cleaves the benzylic C-N bond, yielding the racemic 1-cyclopropylethanamine and toluene.

-

Salt Formation & Resolution: The resulting racemic amine is then subjected to chiral resolution.

The Core of Enantiopurity: Chiral Resolution

Chiral resolution is a crucial process for separating a racemic mixture into its constituent enantiomers.[11] For amines, the most common industrial method is the formation of diastereomeric salts using a chiral acid.[11]

Causality in Action: Why Diastereomeric Salt Crystallization Works Enantiomers have identical physical properties (melting point, solubility, etc.) and cannot be separated by standard techniques. However, when they react with a single enantiomer of another chiral compound (the resolving agent), they form a pair of diastereomers. Diastereomers have different physical properties and can be separated, typically by fractional crystallization.[11]

A typical workflow is as follows:

-

Resolving Agent Selection: The racemic 1-cyclopropylethanamine is treated with an enantiomerically pure chiral acid, such as (R)-mandelic acid.[10] This forms two diastereomeric salts: ((S)-amine • (R)-acid) and ((R)-amine • (R)-acid).

-

Fractional Crystallization: Due to their different solubilities in a given solvent system (e.g., a mixture of ethanol and methyl tert-butyl ether (MTBE)), one diastereomeric salt will preferentially crystallize out of the solution.[10]

-

Isolation and Liberation: The crystallized salt is isolated by filtration. The solid is then treated with a base (e.g., NaOH) to neutralize the resolving acid and liberate the enantiomerically pure (S)-1-cyclopropylethanamine free base.

-

Final Salt Formation: The purified free base is then treated with hydrochloric acid (HCl), often as a solution in an organic solvent like diethyl ether, to precipitate the final, stable this compound product.[12][13]

Applications in Asymmetric Synthesis

This compound is a versatile building block primarily used as a key intermediate that is directly incorporated into the final drug structure. Its primary amine functionality is a synthetic handle for a range of essential bond-forming reactions.

Reductive Amination

One of its most powerful applications is in reductive amination, where it is used to construct more complex secondary amines.[14][15] This one-pot reaction involves the formation of an imine with a ketone or aldehyde, which is then immediately reduced.[16]

Trustworthiness of the Method: This method is highly reliable and avoids the over-alkylation problems often seen when using alkyl halides to alkylate amines.[14] Mild and selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often employed because they readily reduce the protonated iminium ion intermediate while being slow to reduce the starting aldehyde or ketone, preventing unwanted side reactions.[14]

Amide Coupling

The amine readily participates in amide bond formation, a cornerstone reaction in medicinal chemistry. It can be coupled with carboxylic acids using a wide array of standard coupling reagents (e.g., HATU, HOBt/EDC) to form chiral amides, which are prevalent in many drug candidates.

Validated Experimental Protocol: Reductive Amination

This section provides a self-validating, step-by-step protocol for a representative reductive amination reaction. The rationale for each step is explained to ensure reproducibility and understanding.

Reaction: Synthesis of (S)-N-(4-fluorobenzyl)-1-cyclopropylethanamine.

Materials:

-

This compound

-

4-Fluorobenzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM, anhydrous)

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Amine Liberation (Self-Validation): To a round-bottom flask, add this compound (1.0 eq). Dissolve it in anhydrous DCM. Add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

-

Causality: The hydrochloride salt is stable but unreactive as a nucleophile. A non-nucleophilic organic base like TEA is required to deprotonate the ammonium salt, liberating the reactive free amine in situ. An excess ensures complete deprotonation.

-

-

Imine Formation: To the solution of the free amine, add 4-fluorobenzaldehyde (1.05 eq). Stir the mixture at room temperature for 1 hour.

-

Causality: The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde. The reaction is typically allowed to proceed for a period to ensure significant formation of the imine/iminium ion intermediate before adding the reducing agent.[17]

-

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Causality: NaBH(OAc)₃ is a mild and selective reducing agent. Its bulkiness and reduced hydridic character (due to the electron-withdrawing acetate groups) make it selective for the more electrophilic iminium ion over the aldehyde. A slow, portion-wise addition controls any potential exotherm.

-

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).

-

Workup & Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

-

Causality: The basic solution neutralizes any remaining acetic acid from the reducing agent and protonated amine species.

-

-

Extraction: Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers.

-

Causality: This ensures the complete transfer of the organic-soluble product from the aqueous phase to the organic phase.

-

-

Washing: Wash the combined organic layers with brine.

-

Causality: The brine wash helps to remove residual water and water-soluble impurities from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure (S)-N-(4-fluorobenzyl)-1-cyclopropylethanamine.

Conclusion

This compound is a premier chiral building block whose value is derived from a combination of stereochemical purity and the advantageous properties of the cyclopropyl group. Its robust and scalable synthesis, coupled with its versatile reactivity in key bond-forming reactions like reductive amination and amide coupling, secures its position as an essential tool in the arsenal of medicinal chemists. A thorough understanding of its properties and the rationale behind its application enables researchers to accelerate the design and synthesis of novel, high-efficacy pharmaceutical agents.

References

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. longdom.org [longdom.org]

- 4. (S)-1-CYCLOPROPYLETHYLAMINE CAS#: 195604-39-8 [amp.chemicalbook.com]

- 5. (1-CYCLOPROPYLETHYL)AMINE HYDROCHLORIDE | 42390-64-7 [chemicalbook.com]

- 6. aablocks.com [aablocks.com]

- 8. 1-Cyclopropylethylamine hydrochloride | C5H12ClN | CID 16247869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]

- 11. Chiral resolution - Wikipedia [en.wikipedia.org]

- 12. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

The Cyclopropylamine Moiety: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropylamine scaffold, a seemingly simple three-membered ring appended with a primary amine, has emerged as a privileged motif in the landscape of medicinal chemistry. Its unique conformational rigidity, inherent metabolic stability, and capacity for specific, high-affinity binding interactions have solidified its role in the development of a diverse and impactful array of therapeutic agents. This technical guide provides a comprehensive journey through the discovery and history of cyclopropylamine derivatives, from their initial synthesis to their contemporary applications in drug discovery. We will delve into the evolution of synthetic methodologies, explore the serendipitous discovery of key drugs, and provide detailed experimental protocols for the synthesis of this crucial chemical entity. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the enduring legacy and future potential of cyclopropylamine chemistry.

Introduction: The Emergence of a Privileged Scaffold